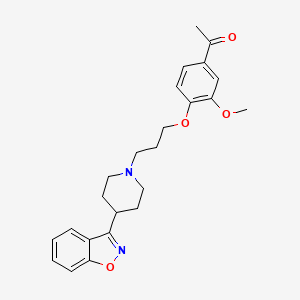
去氟伊洛哌酮(杂质)
描述
Research into compounds with a benzoxazole moiety, piperidine ring, and methoxyphenyl groups often targets the development of novel therapeutic agents due to their diverse biological activities. These compounds are synthesized and evaluated for various biological activities, including wound healing, antimicrobial, and anti-allergy effects.
Synthesis Analysis
The synthesis of compounds closely related to the queried compound involves multi-step chemical reactions, starting from specific benzoxazole and methoxyphenyl precursors. Techniques such as click chemistry, reductive amination, and cyclization reactions are commonly employed. Characterization of these compounds is achieved using spectroscopic methods like NMR, IR, and mass spectrometry (Vinaya et al., 2009), (Govindhan et al., 2017).
Molecular Structure Analysis
Molecular structure analysis of these compounds often involves X-ray diffraction studies, which confirm the geometry and confirm the presence of key functional groups. The analysis highlights the importance of specific structural features for biological activity, such as the orientation of substituents and the conformation of the piperidine ring (Karthik et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of such compounds can be influenced by the presence of the benzoxazole moiety and the methoxyphenyl group. Reactions such as Michael addition, substitution, and electrophilic aromatic substitution are commonly involved in the synthesis and modification of these compounds (Amani & Nematollahi, 2012).
Physical Properties Analysis
Physical properties, including solubility, melting point, and thermal stability, are crucial for the practical application of these compounds. Studies often employ techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to evaluate the stability and thermal behavior of these compounds (Cai et al., 2020).
Chemical Properties Analysis
The chemical properties of such compounds are closely related to their functional groups. The presence of the benzoxazole and piperidine rings, along with the methoxyphenyl group, contributes to their potential biological activity. This includes their ability to interact with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions, which are essential for their pharmacological activities (Balderson et al., 2007).
科学研究应用
蛋白质组学研究
去氟伊洛哌酮(杂质)是一种用于蛋白质组学研究的生化试剂 . 蛋白质组学是对蛋白质的大规模研究,特别是其结构和功能。该化合物可用于各种实验,以了解蛋白质的行为和相互作用。
药物溶解度研究
伊洛哌酮是一种相关化合物,是一种第二代抗精神病药物,其水溶性差,渗透性高,溶解度与 pH 值有关 . 研究人员已尝试将伊洛哌酮与硫丁醚-β-环糊精 (SEβCD) 络合以提高其溶解度和溶解度 . 去氟伊洛哌酮(杂质)可能用于类似的研究,以了解和改善药物溶解度。
作用机制
Target of Action
Desfluoro Iloperidone, also known as 1-[4-[3-[4-(1,2-Benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone, is an impurity of Iloperidone . Iloperidone primarily targets dopamine D2 receptors , serotonin 5-HT2A receptors , and α1-adrenergic receptors . These receptors play a crucial role in neurotransmission, affecting mood, cognition, and behavior.
Mode of Action
Iloperidone acts as an antagonist at the dopamine D2 and 5-HT2A receptors . This means it binds to these receptors and blocks their activation, thereby modulating the neurotransmission of dopamine and serotonin.
Biochemical Pathways
The biochemical pathways affected by Desfluoro Iloperidone are likely to be similar to those affected by Iloperidone. By blocking dopamine D2 and serotonin 5-HT2A receptors, it can influence various neural pathways, including those involved in mood regulation and cognitive function .
Pharmacokinetics
Iloperidone is well absorbed and metabolized in the liver via carbonyl reduction, hydroxylation (cyp2d6) and o-demethylation (cyp3a4) to form active metabolites . The time to peak plasma concentration occurs in 2 - 4 hours but elimination half-life is 18 hours for extensive CYP2D6 metabolizers and 33 hours for poor CYP2D6 metabolizers .
Result of Action
The antagonism of dopamine d2 and serotonin 5-ht2a receptors by iloperidone can result in changes in neurotransmission, potentially leading to improvements in symptoms of disorders like schizophrenia .
Action Environment
The action, efficacy, and stability of Desfluoro Iloperidone can be influenced by various environmental factors. These may include the individual’s genetic makeup, such as the presence of polymorphisms in the CYP2D6 gene that can affect drug metabolism . Other factors, such as diet, concurrent medications, and overall health status, can also impact the drug’s action.
未来方向
The design and development of new drugs with potential antimicrobial activity are needed. The best practice to develop new molecules is modification of the structure of the existing drug molecules . In particular, a basic pharmacologically active structure could be altered by substituting different functional groups such as amide, imide, and/or alkyl groups that could improve the antimicrobial activity .
生化分析
Biochemical Properties
The compound 1-[4-[3-[4-(1,2-Benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone is known to interact with several enzymes and proteins. It has been found to exhibit affinity for dopamine D2 receptors and for 5-HT2A receptors . It also displayed higher affinity for the dopamine D3 receptor than for the dopamine D4 receptor .
Cellular Effects
In cellular processes, 1-[4-[3-[4-(1,2-Benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone can influence cell function. It has been suggested to have a variety of in vivo activities suggestive of an atypical antipsychotic
Molecular Mechanism
At the molecular level, 1-[4-[3-[4-(1,2-Benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been found to have higher affinity for the 5-HT2A than for the 5-HT2C receptor .
属性
IUPAC Name |
1-[4-[3-[4-(1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O4/c1-17(27)19-8-9-22(23(16-19)28-2)29-15-5-12-26-13-10-18(11-14-26)24-20-6-3-4-7-21(20)30-25-24/h3-4,6-9,16,18H,5,10-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLSZDJAXFXJTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCCCN2CCC(CC2)C3=NOC4=CC=CC=C43)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[1-[4-(2-Chloroethoxy)phenyl]-1-phenylbut-1-en-2-yl]phenol](/img/structure/B1145953.png)
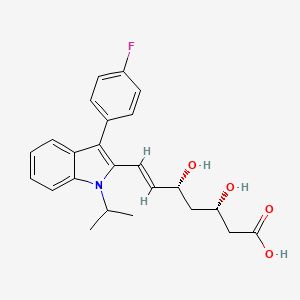

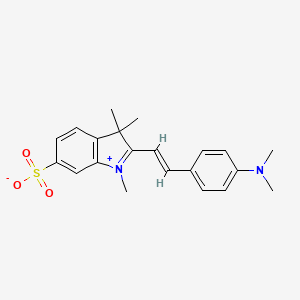

![3,3'-Di-tert-butyl-4H,4'H-[1,1'-binaphthalenylidene]-4,4'-dione](/img/structure/B1145962.png)

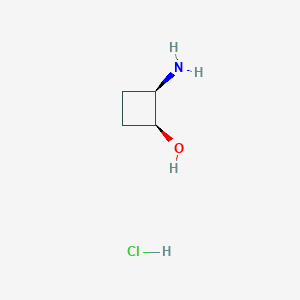
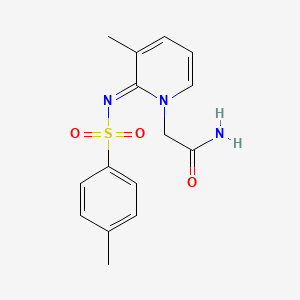
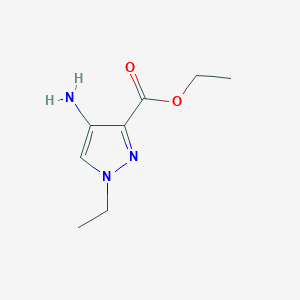
![3-Bromo-6-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1145974.png)